Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-
CAS No.: 55334-30-0
Cat. No.: VC18661868
Molecular Formula: C25H40
Molecular Weight: 340.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55334-30-0 |
|---|---|
| Molecular Formula | C25H40 |
| Molecular Weight | 340.6 g/mol |
| IUPAC Name | [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene |
| Standard InChI | InChI=1S/C25H40/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1,3-4,10-11,22,24-25H,2,5-9,12-21H2 |
| Standard InChI Key | DQHMQFJGANEDIX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCC(CCCC2CCCC2)CCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Dynamics
The compound’s structure centers on a benzene ring, to which a 6-cyclopentylhexyl chain and a 3-(2-cyclohexylethyl) group are attached. This arrangement creates a sterically crowded environment, influencing its reactivity and physical properties. The IUPAC name—[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]benzene—reflects the branching pattern of the substituents, with the cyclohexyl and cyclopentyl groups introducing significant hydrophobicity and conformational rigidity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 55334-30-0 |
| Molecular Formula | |
| Molecular Weight | 340.59 g/mol |
| IUPAC Name | [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]benzene |
| Synonyms | 1-Phenyl-3-(2'-cyclohexylethyl)-6-cyclopentylhexane; NSC 130246 |
The compound’s stereochemistry is further defined by its InChIKey (DQHMQFJGANEDIX-UHFFFAOYSA-N), which encodes its atomic connectivity and isotopic composition .
Synthesis and Reaction Pathways
Alkylation and Cyclization Strategies
Synthesis of this compound typically employs multi-step alkylation and cyclization reactions. Lewis acids, such as aluminum chloride (), or transition metal catalysts facilitate the formation of carbon-carbon bonds between the benzene core and alkyl substituents. For instance, Friedel-Crafts alkylation may introduce the cyclohexylethyl group, while subsequent cyclopentylation is achieved via nucleophilic substitution under controlled temperatures (60–80°C).
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity.
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Catalyst Loadings: Stoichiometric amounts of (1.2–1.5 equivalents) prevent side reactions.
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Temperature Gradients: Gradual heating (40°C → 80°C) minimizes decomposition of intermediates.
Post-synthesis purification often involves column chromatography or recrystallization from ethanol, yielding products with ≥98% purity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s hydrophobic backbone makes it a candidate for drug delivery systems, particularly in lipophilic prodrug formulations. Its ability to stabilize aromatic interactions with protein targets has been explored in kinase inhibitor studies .
Material Science
In polymer chemistry, it serves as a cross-linking agent for styrene-based resins, enhancing thermal stability up to 220°C. Recent patents highlight its role in epoxy composites for aerospace applications.
Spectroscopic and Thermophysical Data
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 5H, aromatic), 2.60–2.45 (m, 4H, cyclohexyl-CH), 1.80–1.20 (m, 31H, alkyl chains).
Mass Spectrometry
Electron ionization (EI) spectra show a molecular ion peak at 340.6, with fragmentation patterns indicating sequential loss of cyclopentyl () and cyclohexyl () groups .
Table 2: Thermophysical Properties (DETHERM Database)
| Property | Value |
|---|---|
| Boiling Point | 412°C (estimated) |
| Vapor Pressure | 0.0012 mmHg at 25°C |
| LogP (Octanol-Water) | 8.34 |
| Parameter | Specification |
|---|---|
| Minimum Order Quantity | 100 g – 1 kg |
| Storage | -20°C, desiccated |
| Transportation | UN 3082, PG III |
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